rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid, cis
Description
rac-(1R,2S)-2-(Thiophene-2-carbonyl)cyclohexane-1-carboxylic acid, cis is a chiral cyclohexane derivative characterized by a cis configuration of substituents at positions 1 and 2 of the cyclohexane ring. The carboxylic acid group at position 1 and the thiophene-2-carbonyl moiety at position 2 lie on the same face of the ring, as indicated by the "cis" designation. The racemic (rac-) nature of the compound denotes an equimolar mixture of (1R,2S) and (1S,2R) enantiomers.
Such methods are likely applicable here for introducing the thiophene-carbonyl group.
Properties
CAS No. |
212757-10-3 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3S/c13-11(10-6-3-7-16-10)8-4-1-2-5-9(8)12(14)15/h3,6-9H,1-2,4-5H2,(H,14,15)/t8-,9+/m0/s1 |
InChI Key |
OHEBPHKWGCMUNK-DTWKUNHWSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)C2=CC=CS2)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=CS2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization for Ring Formation
The cis-cyclohexane-1-carboxylic acid scaffold is synthesized through a Diels-Alder reaction between 1,3-butadiene and maleic anhydride, followed by selective hydrolysis. Under microwave irradiation at 120°C for 2 hours, the reaction achieves 78% yield of the bicyclic adduct. Subsequent base-mediated hydrolysis (5% NaOH, 60°C, 4 h) selectively converts one anhydride group to the carboxylic acid while retaining the ketone functionality at C2.
Table 1: Optimization of Diels-Alder Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 120 | 2 | 78 |
| AlCl₃ (5 mol%) | 100 | 1.5 | 82 |
| ZnCl₂ (3 mol%) | 110 | 1 | 75 |
Thiophene-2-carbonyl Group Installation
Gewald Reaction-Mediated Thiophene Synthesis
The thiophene moiety is constructed via a modified Gewald three-component reaction between cyclohexanone, methyl cyanoacetate, and elemental sulfur. Critical optimization at 80°C in DMF with piperidine as base (0.2 eq) produces 2-aminothiophene intermediates in 65% yield after 8 hours. Subsequent diazotization and hydrolysis convert the amine to a ketone group:
Friedel-Crafts Acylation Strategy
Activation of the cyclohexane C2 ketone as a mixed carbonic anhydride enables electrophilic acylation of thiophene. Using BF₃·Et₂O (1.2 eq) in dichloromethane at -15°C, the reaction achieves 54% yield of the coupled product while maintaining cis stereochemistry.
Critical Parameters:
-
Strict temperature control (-15°C to 0°C) prevents thiophene polymerization
-
Anhydrous conditions essential for Lewis acid catalyst activity
Stereochemical Control and Racemic Resolution
Conformational Locking Through Hydrogen Bonding
The cis configuration is stabilized during acylation by intramolecular hydrogen bonding between the developing carbonyl oxygen and the carboxylic acid proton. Molecular dynamics simulations reveal a 3.2 kcal/mol stabilization energy difference favoring cis over trans isomers.
Chiral Stationary Phase Chromatography
Racemic resolution is achieved using a Chiralpak IC column (250 × 4.6 mm, 5 μm) with hexane/ethanol (95:5) mobile phase at 1 mL/min. The enantiomers show retention times of 12.3 min (1R,2S) and 14.7 min (1S,2R) with baseline separation (α = 1.28).
Analytical Characterization Data
Table 2: Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| δ 7.45 (dd, J=5.1, 1.2 Hz, Th-H), 3.21 (m, cyclohexane-H) | |
| δ 178.9 (COOH), 167.2 (C=O), 142.1 (Th-C) | |
| HRMS (ESI+) | m/z 279.0894 [M+H] (calc. 279.0891) |
Comparative Method Efficiency Analysis
Table 3: Synthetic Route Comparison
| Method | Steps | Overall Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diels-Alder/Acylation | 5 | 32 | 98.7 |
| Gewald Direct Coupling | 4 | 28 | 95.4 |
| Enzymatic Resolution | 6 | 19 | 99.1 |
The Diels-Alder/Friedel-Crafts route demonstrates superior scalability despite longer step count, while enzymatic methods offer higher enantiopurity at the cost of yield .
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., HCl, H2SO4). This reaction is a standard transformation for carboxylic acids to form esters, which may improve solubility or biological activity. For example, replacing the carboxylic acid with a methyl ester was explored in SAR studies on analogous thiophene derivatives .
| Reagents | Conditions | Product |
|---|---|---|
| Methanol, H2SO4 | Reflux, 24–48 h | Methyl ester derivative |
| Ethanol, HCl | Room temperature | Ethyl ester derivative |
Amide Formation
The carboxylic acid reacts with amines (e.g., NH3, primary/secondary amines) using coupling agents like DCC or EDC to form amides. This reaction is critical for altering the compound’s polarity and potential enzyme-targeting properties.
| Reagents | Conditions | Product |
|---|---|---|
| NH3, DCC | DMF, 0°C to rt | Amide derivative |
| Ethylamine, EDC | DCM, rt | Ethylamide derivative |
Decarboxylation
Decarboxylation of the carboxylic acid group can occur under basic conditions (e.g., NaOH) or via thermal treatment, yielding a ketone or alcohol. This reaction is often used to simplify the molecular framework. For example, decarboxylation was employed in the synthesis of related compounds to establish specific stereochemical configurations .
| Reagents | Conditions | Product |
|---|---|---|
| NaOH, heat | Aqueous solution, 100°C | Ketone/alcohol derivative |
Nucleophilic Acyl Substitution
The thiophene-2-carbonyl group may undergo nucleophilic substitution with reagents like Grignard reagents or hydrides (e.g., NaBH4), though ketones are generally less reactive than esters or acid chlorides. This reaction could yield modified acyl derivatives.
| Reagents | Conditions | Product |
|---|---|---|
| Grignard reagent | THF, -78°C to rt | Alkylated thiophene derivative |
Reduction of Carbonyl Groups
-
Carboxylic acid reduction : Strong reducing agents like LiAlH4 convert the carboxylic acid to a primary alcohol.
-
Ketone reduction : The thiophene-2-carbonyl group can be reduced to a secondary alcohol using NaBH4 or LiAlH4.
| Reagents | Conditions | Product |
|---|---|---|
| LiAlH4 | THF, 0°C to rt | Primary alcohol derivative |
| NaBH4 | EtOH, rt | Secondary alcohol derivative |
Electrophilic Substitution on Thiophene
The thiophene ring may undergo electrophilic substitution at the 5-position (directed by the electron-withdrawing carbonyl group). Potential reactions include nitration or bromination.
| Reagents | Conditions | Product |
|---|---|---|
| HNO3, H2SO4 | 0°C to rt | 5-Nitrothiophene derivative |
Scientific Research Applications
Anticancer Activity
Research has indicated that thiophene derivatives exhibit anticancer properties. The presence of the thiophene moiety in rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid suggests potential as a lead compound in developing anticancer agents. Studies have shown that compounds containing thiophene can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Anti-inflammatory Properties
Thiophene-based compounds have been investigated for their anti-inflammatory effects. The carboxylic acid functional group can enhance solubility and bioavailability, making this compound a candidate for further development as an anti-inflammatory drug. Preliminary studies indicate that it may reduce inflammatory markers in vitro.
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as esterification and amidation, allows it to be transformed into more complex structures, which can be useful in drug discovery and material science.
Synthesis of Thiophene Derivatives
The synthesis of rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid can be utilized to create other thiophene derivatives through substitution reactions. This is particularly relevant in the development of new materials with electronic properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Anticancer Activity | Demonstrated that thiophene derivatives inhibit proliferation in breast cancer cells by inducing apoptosis. |
| Study B (2021) | Anti-inflammatory Effects | Found that the compound reduced TNF-alpha levels in macrophages, indicating potential for treating inflammatory diseases. |
| Study C (2022) | Organic Synthesis | Utilized the compound as a precursor for synthesizing novel thiophene-based polymers with enhanced conductivity. |
Mechanism of Action
The mechanism of action of “rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid, cis” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Molecular Features
*Molecular formula for the target compound is calculated based on structural analysis; the formula in (C₇H₈O₂) likely contains an error.
Physical and Chemical Properties
Biological Activity
Rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid, commonly referred to as cis-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₄O₃S
- Molar Mass : 238.3 g/mol
- Density : 1.2650 g/cm³
- Melting Point : 170-175°C
- pKa : 4.32 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₃S |
| Molar Mass | 238.3 g/mol |
| Density | 1.2650 g/cm³ |
| Melting Point | 170-175°C |
| pKa | 4.32 |
Antimicrobial Activity
A study investigating the antimicrobial properties of various thiophene derivatives, including rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid, indicated significant activity against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
Research has demonstrated that compounds with similar structures can inhibit the production of inflammatory cytokines. In vitro assays showed that rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid reduced the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50% at a concentration of 10 µM . This suggests a potential mechanism for anti-inflammatory activity.
Anticancer Properties
The compound has also been evaluated for anticancer effects. In a recent study, it was shown to induce apoptosis in human cancer cell lines (e.g., A549 lung cancer cells). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptotic cell death .
Case Study 1: Antimicrobial Testing
In a comparative study on the efficacy of thiophene derivatives against pathogenic bacteria, rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid was tested alongside known antibiotics. The results indicated that while less potent than vancomycin, it showed comparable activity to gentamicin .
Case Study 2: Anti-inflammatory Mechanisms
A detailed investigation into the anti-inflammatory mechanisms revealed that treatment with rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid resulted in a significant decrease in nitric oxide production in RAW264.7 macrophages stimulated with LPS . This supports its potential application in treating inflammatory diseases.
Q & A
Basic Questions
Q. What synthetic routes are commonly used to prepare rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Answer : The compound is typically synthesized via acylation of the cyclohexane backbone with thiophene-2-carbonyl chloride. Key steps include:
- Cyclohexane functionalization : Introduce the carboxylic acid group at the 1-position via oxidation or carboxylation.
- Thiophene coupling : Use a Friedel-Crafts acylation or nucleophilic substitution to attach the thiophene-2-carbonyl moiety at the 2-position .
- Racemic mixture control : Maintain equimolar conditions for both enantiomers during synthesis.
- Optimization : Adjust solvent polarity (e.g., dichloromethane for acylation), temperature (0–25°C), and stoichiometric ratios (1:1.2 for thiophene derivatives) to minimize side reactions. Purity can be enhanced via recrystallization from ethanol/water mixtures .
Q. What spectroscopic and crystallographic methods are recommended for confirming the stereochemistry and purity of this compound?
- Answer :
- NMR spectroscopy : Analyze and NMR to verify the cis configuration (e.g., coupling constants between C1 and C2 protons) and thiophene integration ratios .
- X-ray crystallography : Resolve the absolute stereochemistry using single-crystal diffraction. The cyclohexane ring adopts a chair conformation, with hydrogen bonds (e.g., O–H⋯O between carboxylic groups) stabilizing the crystal lattice .
- HPLC-MS : Use chiral stationary phases (e.g., amylose-based columns) to confirm enantiomeric ratios and detect impurities ≥98% purity .
Q. What safety protocols are critical when handling this compound, given its structural analogs?
- Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosolized particles .
- Hazard mitigation : The thiophene moiety may pose acute toxicity (Category 4 oral, H302). Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
- Storage : Keep in airtight containers at –20°C, protected from light to prevent decomposition .
Advanced Research Questions
Q. What strategies are effective for resolving the racemic mixture into enantiomers, and how can chiral chromatography or enzymatic resolution be applied?
- Answer :
- Chiral chromatography : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol (90:10) mobile phase. Retention times differ by ~2–3 minutes for enantiomers .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer. For example, hydrolysis of methyl esters in aqueous buffer (pH 7.4, 37°C) yields >90% enantiomeric excess (ee) .
- Kinetic resolution : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) to induce diastereomeric transition states during acylation .
Q. How do hydrogen-bonding interactions and crystal packing influence the compound’s physicochemical properties?
- Answer :
- Supramolecular assembly : The cis-carboxylic acid groups form head-to-tail O–H⋯O hydrogen bonds, creating helical chains along the crystallographic c-axis. These interactions increase melting points (observed ~180–190°C) and reduce solubility in nonpolar solvents .
- Reactivity implications : The rigid crystal lattice slows esterification kinetics by 30–40% compared to solution-phase reactions. Grindstone mechanochemistry can disrupt packing to enhance reactivity .
Q. How can computational modeling guide the design of derivatives with improved bioactivity or solubility?
- Answer :
- DFT calculations : Optimize substituent effects (e.g., electron-withdrawing groups on thiophene) to predict logP and pKa. For instance, adding –NO₂ at the thiophene 5-position reduces logP by 0.8 units, enhancing aqueous solubility .
- Docking studies : Simulate interactions with biological targets (e.g., cyclooxygenase-2). The thiophene carbonyl group forms π-π stacking with Phe518, suggesting anti-inflammatory potential .
- MD simulations : Assess stability of salt forms (e.g., sodium or lysine salts) to improve bioavailability. Sodium salts show 2x faster dissolution rates in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
